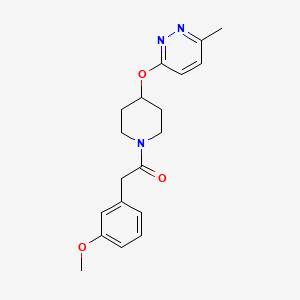
2-(3-Methoxyphenyl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxyphenyl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H23N3O3 and its molecular weight is 341.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(3-Methoxyphenyl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone, also known by its CAS number 1797266-83-1, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antibacterial, antifungal, and other pharmacological effects, supported by case studies and research findings.
The molecular formula of the compound is C19H23N3O3 with a molecular weight of 341.4 g/mol. The structure includes a methoxyphenyl group and a piperidinyl moiety connected to a pyridazinyl ether, which may contribute to its biological activity.
Antibacterial Activity
Recent studies have explored the antibacterial properties of various piperidine derivatives, suggesting that modifications in their structure can significantly influence their efficacy against bacterial strains. For instance, compounds similar to this compound have demonstrated notable activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.0039 |
| Compound B | E. coli | 0.025 |
| This compound | S. aureus, E. coli | TBD |
Note: TBD indicates that specific MIC values for this compound are still under investigation.
Antifungal Activity
In addition to antibacterial effects, there is emerging evidence regarding the antifungal properties of this compound. Studies have indicated that certain derivatives exhibit significant antifungal activity against common pathogens such as Candida albicans and Aspergillus species.
Case Study: Antifungal Efficacy
A comparative study evaluated the antifungal activity of several piperidine derivatives against C. albicans. The results indicated that derivatives with similar structural features to this compound showed promising results with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL.
The mechanism by which this compound exerts its biological effects may involve multiple pathways:
- Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with bacterial protein synthesis pathways.
- Disruption of Cell Membrane Integrity : Some derivatives affect the integrity of microbial cell membranes, leading to cell lysis.
Propiedades
IUPAC Name |
2-(3-methoxyphenyl)-1-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-6-7-18(21-20-14)25-16-8-10-22(11-9-16)19(23)13-15-4-3-5-17(12-15)24-2/h3-7,12,16H,8-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMDEWMTPHROAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













